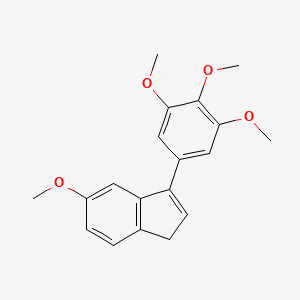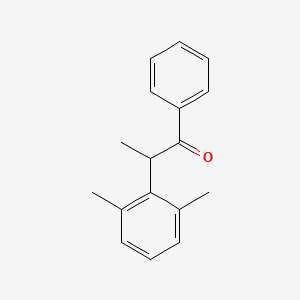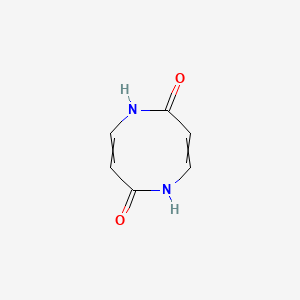
1,5-Diazocine-2,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazocine-2,6(1H,5H)-dione is an organic compound that belongs to the class of diazocines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazocine-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of diamines with diacid chlorides: This method involves the reaction of a diamine with a diacid chloride in the presence of a base to form the diazocine ring.
Oxidative cyclization: This method involves the oxidation of a suitable precursor to form the diazocine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow reactors: To enhance the efficiency and scalability of the synthesis.
Catalytic processes: To improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazocine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
1,5-Diazocine-2,6(1H,5H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as in drug design and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,5-Diazocine-2,6(1H,5H)-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Leading to changes in cellular signaling pathways.
Inhibition or activation of enzymes: Affecting metabolic processes.
Interaction with nucleic acids: Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
1,5-Diazocine-2,6(1H,5H)-dione can be compared with other similar compounds, such as:
1,4-Diazocine-2,5(1H,4H)-dione: Another diazocine with a different ring structure.
1,3-Diazocine-2,4(1H,3H)-dione: A compound with a similar ring but different substitution pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of functional groups that confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
652995-63-6 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1,5-dihydro-1,5-diazocine-2,6-dione |
InChI |
InChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9) |
Clé InChI |
PNOZCJLGKWLDSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
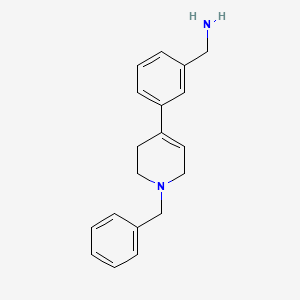
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
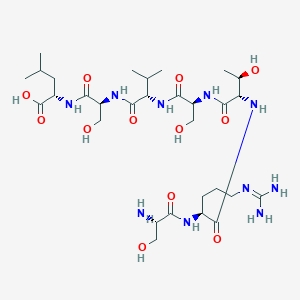
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
